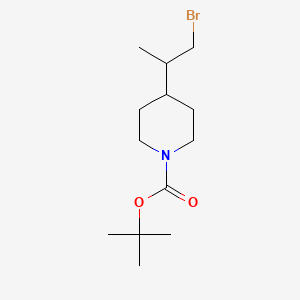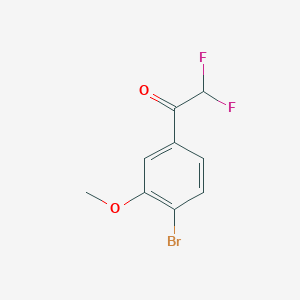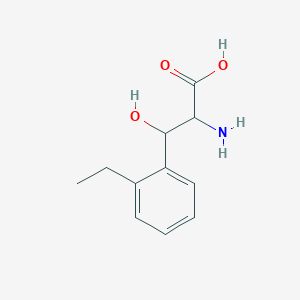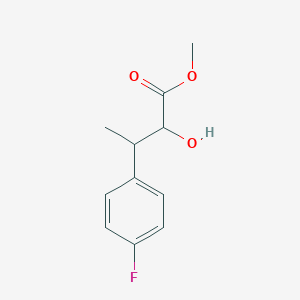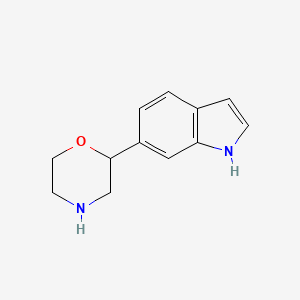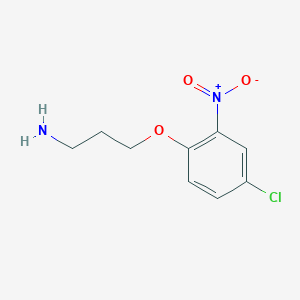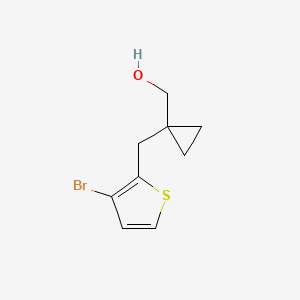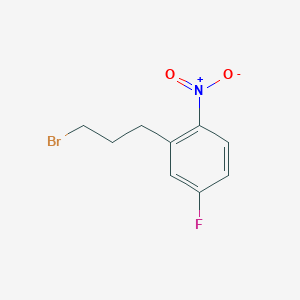
1-(3-Bromopropyl)-5-fluoro-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-5-fluoro-2-nitrobenzene is an organic compound with a complex structure that includes a bromopropyl group, a fluorine atom, and a nitro group attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-(3-Bromopropyl)-5-fluoro-2-nitrobenzene typically involves multiple steps, starting with the preparation of the benzene ring substituted with the desired functional groups. One common method involves the bromination of 3-propylbenzene followed by nitration and fluorination reactions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of microwave irradiation has also been explored to reduce reaction times and improve yields .
Analyse Des Réactions Chimiques
1-(3-Bromopropyl)-5-fluoro-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a metal catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the propyl group, leading to the formation of carboxylic acids or aldehydes.
Common reagents used in these reactions include palladium catalysts for hydrogenation, strong bases for nucleophilic substitution, and oxidizing agents like potassium permanganate for oxidation reactions .
Applications De Recherche Scientifique
1-(3-Bromopropyl)-5-fluoro-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific molecular pathways involved in diseases.
Mécanisme D'action
The mechanism of action of 1-(3-Bromopropyl)-5-fluoro-2-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The bromopropyl group can participate in alkylation reactions, modifying proteins and nucleic acids. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties .
Comparaison Avec Des Composés Similaires
1-(3-Bromopropyl)-5-fluoro-2-nitrobenzene can be compared with similar compounds such as:
1-(3-Bromopropyl)-2-nitrobenzene: Lacks the fluorine atom, which may affect its reactivity and stability.
1-(3-Bromopropyl)-4-fluoro-2-nitrobenzene: The position of the fluorine atom can influence the compound’s chemical properties and biological activities.
1-(3-Chloropropyl)-5-fluoro-2-nitrobenzene:
These comparisons highlight the unique aspects of this compound, particularly its combination of functional groups that confer specific chemical and biological properties.
Propriétés
Formule moléculaire |
C9H9BrFNO2 |
|---|---|
Poids moléculaire |
262.08 g/mol |
Nom IUPAC |
2-(3-bromopropyl)-4-fluoro-1-nitrobenzene |
InChI |
InChI=1S/C9H9BrFNO2/c10-5-1-2-7-6-8(11)3-4-9(7)12(13)14/h3-4,6H,1-2,5H2 |
Clé InChI |
YPOYJVAXKWUUEF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)CCCBr)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(2,2,2-Trifluoroethyl)phenyl]methanaminehydrochloride](/img/structure/B13603045.png)


